

Application Notes: AZ505 as a Novel Inhibitor for Peritoneal Fibrosis

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Compound of Interest

Compound Name: AZ505

Cat. No.: B519963

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Introduction

Peritoneal fibrosis is a significant complication of long-term peritoneal dialysis (PD), characterized by the excessive deposition of extracellular matrix (ECM) proteins, inflammation, and angiogenesis in the peritoneal membrane. This process leads to ultrafiltration failure, forcing patients to switch to hemodialysis. Recent research has identified the methyltransferase SMYD2 (SET and MYND domain containing 2) as a key player in the progression of tissue fibrosis. **AZ505**, a highly selective, substrate-competitive inhibitor of SMYD2, has demonstrated potent anti-fibrotic effects in a mouse model of peritoneal fibrosis. These notes provide detailed protocols and data on the application of **AZ505** for researchers investigating novel therapeutics for peritoneal fibrosis.[1]

Mechanism of Action

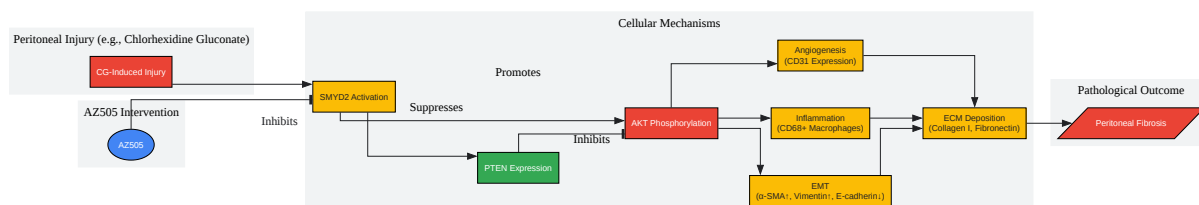
AZ505 exerts its protective effects against peritoneal fibrosis through a multi-faceted mechanism centered on the inhibition of SMYD2. By blocking the methyltransferase activity of SMYD2, **AZ505** prevents the methylation of histone and non-histone proteins involved in fibrotic pathways. The primary mechanisms include:

- **Inhibition of Epithelial-to-Mesenchymal Transition (EMT):** **AZ505** suppresses the transformation of peritoneal mesothelial cells into myofibroblasts, a critical step in fibrosis. It achieves this by restoring the expression of the epithelial marker E-cadherin while decreasing mesenchymal markers like α -smooth muscle antigen (α -SMA) and Vimentin. This

is accompanied by the suppression of key EMT-inducing transcription factors, Snail and Twist.[1]

- **Suppression of Inflammation and Angiogenesis:** The inhibitor significantly reduces the infiltration of CD68-positive macrophages, indicating a potent anti-inflammatory effect. Furthermore, it downregulates the expression of CD31, a marker for angiogenesis, thereby preventing the formation of new blood vessels that contributes to fibrotic tissue remodeling. [1]
- **Modulation of the PTEN/AKT Signaling Pathway:** **AZ505** inhibits the phosphorylation of AKT and increases the expression of the phosphatase and tensin homolog (PTEN). The activation of PTEN is crucial for counteracting pro-fibrotic signaling pathways.[1]
- **Reduction of Extracellular Matrix (ECM) Deposition:** By targeting the upstream drivers of fibrosis, **AZ505** effectively reduces the expression and deposition of key ECM components, including Collagen I and Fibronectin, leading to a significant attenuation of peritoneal thickening.[1]

Signaling Pathway of **AZ505** in Peritoneal Fibrosis



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Caption: **AZ505** inhibits SMYD2, restoring PTEN expression and reducing AKT phosphorylation.

Experimental Protocols

1. Chlorhexidine Gluconate (CG)-Induced Peritoneal Fibrosis Mouse Model

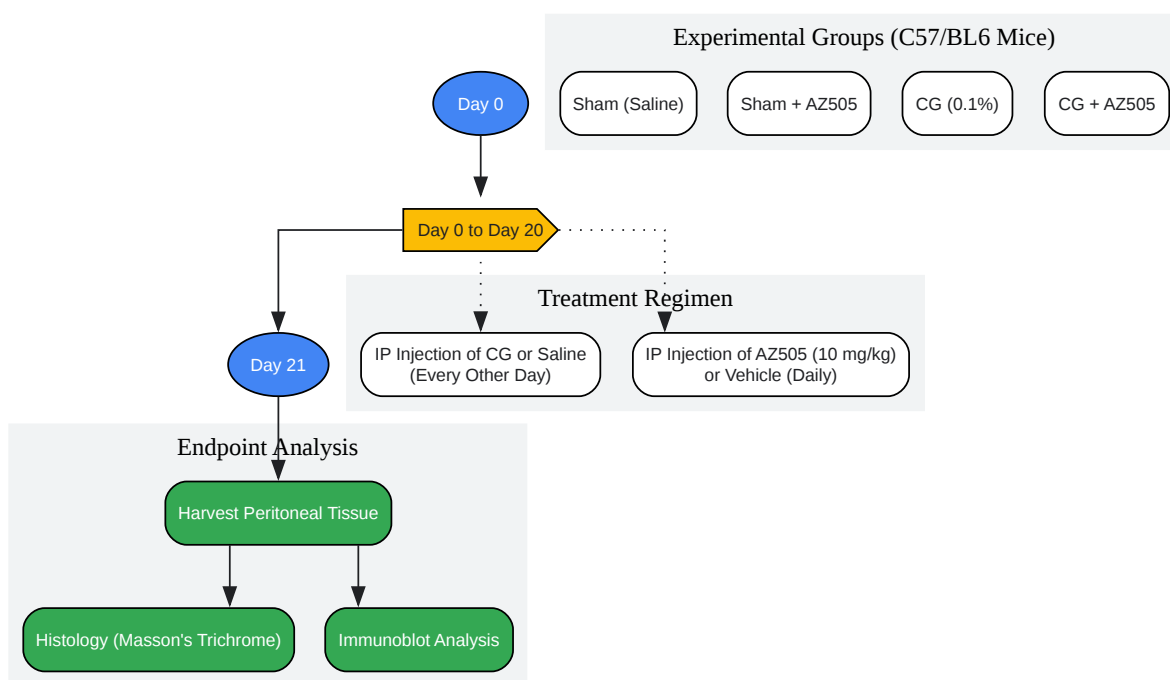
This protocol describes the establishment of a reproducible peritoneal fibrosis model in mice, which mimics key aspects of fibrosis seen in PD patients.[\[1\]](#)[\[2\]](#)

- Animals: Male C57/BL6 mice, weighing 24–28 g.[\[1\]](#)
- Reagents:
 - Chlorhexidine gluconate (CG)
 - 0.9% Saline
 - Dimethyl sulfoxide (DMSO)
 - **AZ505**
- Procedure:
 - Prepare a 0.1% CG solution by dissolving it in 0.9% saline.[\[1\]](#)
 - Divide mice into four groups: Sham, Sham + **AZ505**, CG, and CG + **AZ505**.[\[1\]](#)
 - CG Induction: For the CG and CG + **AZ505** groups, administer an intraperitoneal (IP) injection of the 0.1% CG solution every other day for 21 days.[\[1\]](#)
 - Control: For the Sham and Sham + **AZ505** groups, inject an equal volume of 0.9% saline on the same schedule.[\[1\]](#)
 - **AZ505** Administration: Prepare a 10 mg/kg dose of **AZ505** dissolved in 50 µL of DMSO.[\[1\]](#) Administer this solution intraperitoneally daily to the Sham + **AZ505** and CG + **AZ505** groups, starting from day 0, immediately after the saline or CG injection.[\[1\]](#)

- Monitor the general well-being and body weight of the mice daily.
- On day 21, sacrifice the mice and harvest the parietal peritoneum for subsequent analysis.

[1]

Experimental Workflow for **AZ505** Efficacy Testing



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Caption: Workflow for evaluating **AZ505** in the CG-induced peritoneal fibrosis model.

2. Histological Analysis

- Objective: To assess peritoneal thickness and collagen deposition.

- Procedure:
 - Fix harvested peritoneal tissues in 4% paraformaldehyde.
 - Embed the tissues in paraffin and cut into sections.
 - Perform Masson's trichrome staining to visualize collagen fibrils (which stain blue).[1]
 - Measure the thickness of the submesothelial zone using imaging software.

3. Immunoblot Analysis

- Objective: To quantify the expression of key proteins involved in fibrosis, EMT, and related signaling pathways.
- Procedure:
 - Homogenize peritoneal tissue samples in lysis buffer to extract total protein.
 - Determine protein concentration using a standard assay (e.g., BCA).
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane and incubate with primary antibodies against target proteins (e.g., Fibronectin, Collagen I, α -SMA, E-cadherin, Vimentin, Snail, Twist, p-AKT, PTEN, SMYD2, H3K36me3, Tubulin).[1]
 - Incubate with appropriate secondary antibodies.
 - Detect signals using an enhanced chemiluminescence (ECL) system.
 - Quantify band density using imaging software and normalize to a loading control like Tubulin.[1]

Quantitative Data Summary

The administration of **AZ505** (10 mg/kg) in the CG-induced peritoneal fibrosis mouse model resulted in significant changes in histological and molecular markers. The data below is

summarized from immunoblot and histological analyses, with all comparisons showing statistical significance ($p < 0.05$) for the CG + **AZ505** group relative to the CG-only group.[\[1\]](#)

Table 1: Effect of **AZ505** on Peritoneal Thickness and ECM Protein Expression

Marker	Sham Group	CG Group	CG + AZ505 Group	Outcome of AZ505 Treatment
Submesothelial Thickness	Normal	Significantly Increased	Significantly Reduced	Attenuation of peritoneal thickening [1]
Fibronectin Expression	Baseline	Significantly Increased	Significantly Reduced	Inhibition of ECM deposition [1]
Collagen I Expression	Baseline	Significantly Increased	Significantly Reduced	Inhibition of ECM deposition [1]

Table 2: Effect of **AZ505** on EMT Marker Expression

Marker	Sham Group	CG Group	CG + AZ505 Group	Outcome of AZ505 Treatment
E-Cadherin (Epithelial)	High	Significantly Decreased	Significantly Restored	Reversal of EMT phenotype[1]
α -SMA (Mesenchymal)	Low	Significantly Increased	Significantly Reduced	Inhibition of myofibroblast transition[1]
Vimentin (Mesenchymal)	Low	Significantly Increased	Significantly Reduced	Inhibition of myofibroblast transition[1]
Snail (Transcription Factor)	Low	Significantly Increased	Significantly Reduced	Suppression of EMT induction[1]
Twist (Transcription Factor)	Low	Significantly Increased	Significantly Reduced	Suppression of EMT induction[1]

Table 3: Effect of **AZ505** on Key Signaling and Inflammatory Markers

Marker	Sham Group	CG Group	CG + AZ505 Group	Outcome of AZ505 Treatment
SMYD2 Expression	Baseline	Significantly Increased	Significantly Reduced	Target engagement and inhibition[1]
H3K36me3 Expression	Baseline	Significantly Increased	Significantly Reduced	Inhibition of methyltransferase activity[1]
PTEN Expression	High	Significantly Decreased	Significantly Increased	Restoration of tumor suppressor function[1]
AKT Phosphorylation	Low	Significantly Increased	Significantly Reduced	Inhibition of pro-fibrotic signaling[1]
CD68+ Macrophages	Low	Significantly Increased	Significantly Reduced	Anti-inflammatory effect[1]
CD31 Expression	Baseline	Significantly Increased	Significantly Reduced	Anti-angiogenic effect[1]

Conclusion

AZ505 is a promising therapeutic agent for peritoneal fibrosis. It effectively attenuates fibrosis, inflammation, and angiogenesis in a preclinical mouse model by inhibiting the methyltransferase SMYD2. The detailed protocols and summarized data provided here offer a robust framework for researchers to further investigate the therapeutic potential of **AZ505** and the role of SMYD2 in fibrotic diseases.

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References

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- 2. A Mice Model of Chlorhexidine Gluconate-Induced Peritoneal Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
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